molecular formula C7H8IN B1600550 3-Iodo-N-methyl-benzenamine CAS No. 61829-42-3

3-Iodo-N-methyl-benzenamine

Cat. No.: B1600550
CAS No.: 61829-42-3
M. Wt: 233.05 g/mol
InChI Key: KWXWYCMFWSWUQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Benzenamine, 3-iodo-N-methyl- plays a significant role in biochemical reactions due to its ability to interact with specific enzymes, proteins, and other biomolecules. One notable interaction is with the NMDA (N-methyl-D-aspartate) receptor, where benzenamine, 3-iodo-N-methyl- acts as a selective antagonist . This interaction is crucial for studying the NMDA receptor’s role in neurological processes and diseases. Additionally, benzenamine, 3-iodo-N-methyl- has been used as a radioligand to image cerebral blood flow, indicating its potential in neuroimaging studies .

Cellular Effects

The effects of benzenamine, 3-iodo-N-methyl- on various types of cells and cellular processes are profound. In neuronal cells, this compound influences cell signaling pathways by inhibiting the NMDA receptor, which plays a critical role in synaptic plasticity and memory formation. By blocking this receptor, benzenamine, 3-iodo-N-methyl- can modulate gene expression and cellular metabolism, leading to altered neuronal function . This compound’s impact on cell signaling pathways makes it a valuable tool for studying neurological disorders and potential therapeutic interventions.

Molecular Mechanism

At the molecular level, benzenamine, 3-iodo-N-methyl- exerts its effects primarily through its binding interactions with the NMDA receptor. By acting as an antagonist, it inhibits the receptor’s activity, preventing the influx of calcium ions into the cell. This inhibition disrupts downstream signaling pathways, leading to changes in gene expression and cellular responses . Additionally, benzenamine, 3-iodo-N-methyl- may interact with other biomolecules, such as transporters and binding proteins, further influencing its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzenamine, 3-iodo-N-methyl- can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that benzenamine, 3-iodo-N-methyl- remains stable under specific conditions, allowing for prolonged experimental use

Dosage Effects in Animal Models

The effects of benzenamine, 3-iodo-N-methyl- vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily influence the NMDA receptor’s activity. At higher doses, benzenamine, 3-iodo-N-methyl- can induce toxic effects, including neurotoxicity and adverse behavioral changes . Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

Benzenamine, 3-iodo-N-methyl- is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its biochemical activity. The compound’s metabolism may involve oxidative processes, leading to the formation of metabolites that can further interact with cellular components . These metabolic pathways play a crucial role in determining the compound’s overall effects on cellular function and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, benzenamine, 3-iodo-N-methyl- is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms of benzenamine, 3-iodo-N-methyl- is essential for elucidating its effects on cellular processes and optimizing its use in research.

Subcellular Localization

The subcellular localization of benzenamine, 3-iodo-N-methyl- is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, influencing its interactions with biomolecules and its overall biochemical effects

Preparation Methods

3-Iodo-N-methyl-benzenamine can be synthesized by reacting aniline with methyl iodide . The specific steps are as follows:

  • Add aniline and methyl iodide into a reactor.
  • Heat the mixture to allow the reaction to occur.
  • Control the temperature and reaction time to optimize the reaction.
  • Extract and purify the product .

Chemical Reactions Analysis

3-Iodo-N-methyl-benzenamine undergoes several types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the aromatic ring.

    Nucleophilic Substitution: This reaction involves the substitution of a nucleophile on the aromatic ring.

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Properties

IUPAC Name

3-iodo-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN/c1-9-7-4-2-3-6(8)5-7/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXWYCMFWSWUQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454338
Record name Benzenamine, 3-iodo-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61829-42-3
Record name Benzenamine, 3-iodo-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodo-N-methyl-benzenamine
Reactant of Route 2
Reactant of Route 2
3-Iodo-N-methyl-benzenamine
Reactant of Route 3
Reactant of Route 3
3-Iodo-N-methyl-benzenamine
Reactant of Route 4
Reactant of Route 4
3-Iodo-N-methyl-benzenamine
Reactant of Route 5
Reactant of Route 5
3-Iodo-N-methyl-benzenamine
Reactant of Route 6
Reactant of Route 6
3-Iodo-N-methyl-benzenamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.